Cas no 2229240-15-5 (2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)

2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine
- 2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine
- 2229240-15-5
- EN300-1749959
-
- インチ: 1S/C12H17NS/c1-11(2)8-12(11,13)9-5-4-6-10(7-9)14-3/h4-7H,8,13H2,1-3H3
- InChIKey: NEPNNUWKVRIDTJ-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1(CC1(C)C)N
計算された属性
- 精确分子量: 207.10817072g/mol
- 同位素质量: 207.10817072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 51.3Ų
2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749959-0.25g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1749959-5.0g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 5g |
$3977.0 | 2023-05-27 | ||
Enamine | EN300-1749959-0.05g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1749959-0.5g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1749959-1.0g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 1g |
$1371.0 | 2023-05-27 | ||
Enamine | EN300-1749959-0.1g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1749959-2.5g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1749959-10.0g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 10g |
$5897.0 | 2023-05-27 | ||
Enamine | EN300-1749959-1g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1749959-5g |
2,2-dimethyl-1-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2229240-15-5 | 5g |
$3977.0 | 2023-09-20 |
2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amineに関する追加情報
2,2-Dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine
The compound 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine (CAS No. 2229240-15-5) is a unique organic molecule with a complex structure that combines a cyclopropane ring, an amine group, and a methylsulfanyl-substituted phenyl ring. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine is characterized by a cyclopropane ring substituted with two methyl groups and an amino group attached to a phenyl ring that carries a methylsulfanyl (-SMe) substituent at the para position. This arrangement creates a molecule with significant steric hindrance and unique electronic properties. The cyclopropane ring, known for its inherent strain and reactivity, plays a crucial role in determining the compound's chemical behavior and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine through various methodologies. One notable approach involves the use of transition metal catalysts to facilitate cyclopropanation reactions, which are pivotal in constructing the strained ring system. These methods not only enhance the yield but also allow for greater control over the stereochemistry of the product, which is critical for applications in drug discovery.
In terms of biological activity, 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are integral targets in pharmaceutical research due to their involvement in numerous physiological processes. Preclinical studies have demonstrated that this compound exhibits selective binding to certain GPCR subtypes, suggesting its potential as a lead compound for developing treatments for conditions such as cardiovascular diseases and neurological disorders.
The methylsulfanyl group (-SMe) attached to the phenyl ring introduces additional functionality to the molecule. This group is known to confer stability and enhance lipophilicity, which are desirable properties for drug candidates. Furthermore, the sulfur atom in the methylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the compound's bioavailability and pharmacokinetics.
Recent research has also explored the use of 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine as a building block in supramolecular chemistry. Its ability to form self-assembled structures has been leveraged to create materials with tailored properties for applications in sensors and drug delivery systems. These findings underscore the versatility of this compound across multiple disciplines within chemistry.
In conclusion, 2,2-dimethyl-1-(3-(methylsulfanyl)phenyl)cyclopropan-1-amine (CAS No. 2229240-15-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for exploring novel chemical reactions and developing innovative therapeutic agents.
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